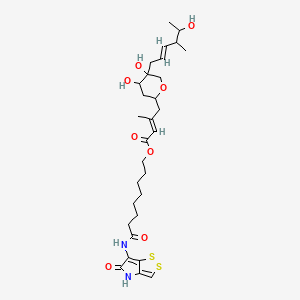

thiomarinol G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

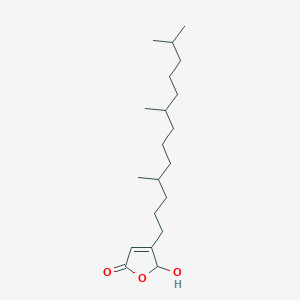

Thiomarinol G is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester, a cyclic ether and a triol.

科学的研究の応用

Antibiotic Synthesis and Potency

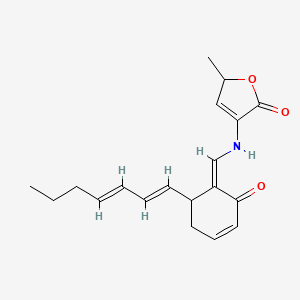

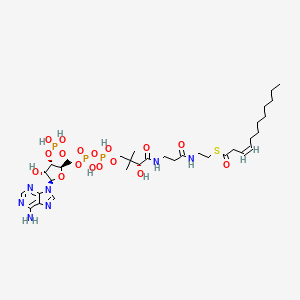

Thiomarinol G, a marine antibiotic isolated from the bacterium Alteromonas rava, has shown significant potential due to its broad-spectrum antibiotic properties effective against both Gram-positive and Gram-negative bacteria. The synthetic pathway of thiomarinol has been a subject of interest, with notable achievements in its total synthesis. A remarkable example is the catalytic asymmetric synthesis of thiomarinol antibiotics, which achieved a global yield of 22% from 3-boronoacrolein pinacolate. This synthesis featured an enantio-, regio-, E/Z-, and diastereoselective three-component inverse electron demand Diels-Alder/allylboration sequence, providing insights into the efficient production of this potent antibiotic (Gao & Hall, 2005).

Enzymatic Basis of Biosynthesis

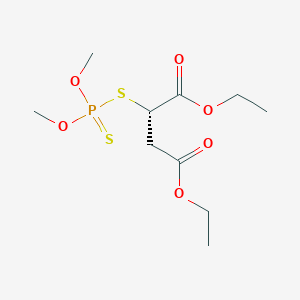

The enzymatic process underlying thiomarinol biosynthesis has been explored, revealing its hybrid structure composed of pseudomonic acid analogue and holothin, linked by an amide bond. Contrary to previous assumptions, TmlU, an enzyme previously thought to be solely responsible for this bond formation, actually functions as a CoA ligase. This enzyme activates pseudomonic acid as a thioester, which is then processed by the acetyltransferase HolE to catalyze the amidation. This finding provides a deeper understanding of the biosynthesis of thiomarinol and opens avenues for the engineering of new hybrid molecules (Dunn et al., 2015).

Antibiotic Activity Against MRSA

A significant aspect of this compound's research involves its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Thiomarinol A, a variant of this compound, demonstrates over 100-fold greater potency than mupirocin against mupirocin-sensitive MRSA. This increased efficacy is attributed to thiomarinol A targeting isoleucyl-tRNA synthetase (IleRS) with picomolar Ki and binding with low femtomolar affinity. Additionally, thiomarinol A shows effectiveness against high-level mupirocin-resistant MRSA, suggesting a dual mode of action that may include IleRS inhibition and metal chelation (Johnson et al., 2021).

Hybrid Antibiotic Engineering

Research has also focused on the engineering of thiomarinol antibiotics to enhance their activity against MRSA. The synthesis of novel thiomarinol derivatives and their preliminary antibacterial evaluation have shown that certain simplified analogs exhibit more activity than thiomarinol H. These findings indicate the potential for creating more effective variants of thiomarinol for combating antibiotic-resistant bacteria (Marion et al., 2009).

特性

分子式 |

C30H44N2O8S2 |

|---|---|

分子量 |

624.8 g/mol |

IUPAC名 |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[4,5-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+ |

InChIキー |

FCMYPMGTCIMUMZ-DJKNXTBSSA-N |

異性体SMILES |

CC(/C=C/CC1(COC(CC1O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O |

正規SMILES |

CC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

同義語 |

thiomarinol g TMG cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1249037.png)

![(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1249039.png)

![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)

![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)

![2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine](/img/structure/B1249043.png)

![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)

![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)